synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone
synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone
An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone
Abstract
This guide provides a comprehensive technical overview of the (CAS No: 216144-18-2), a critical intermediate in medicinal chemistry and drug discovery.[1] The document details a robust two-step synthetic pathway, beginning with the synthesis of the precursor 1-(4-(pyrrolidin-1-yl)phenyl)ethanone, followed by its selective α-bromination. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss strategies for characterization, quality control, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex heterocyclic compounds and novel pharmaceutical agents, particularly those targeting neurological disorders.[1]
Introduction: A Versatile Pharmaceutical Building Block
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is an α-brominated ketone that serves as a highly valuable precursor in organic synthesis.[1] Its molecular structure is distinguished by an electron-rich aromatic system, courtesy of the tertiary amine (pyrrolidine) substituent, and a reactive electrophilic center at the carbon adjacent to the carbonyl group. This unique combination of features makes it an ideal substrate for a variety of nucleophilic substitution reactions, enabling the construction of diverse and complex molecular scaffolds.[1]
The primary synthetic challenge lies in achieving selective bromination at the α-carbon of the acetyl group without promoting undesired electrophilic substitution on the highly activated phenyl ring. The pyrrolidine moiety, being a strong electron-donating group, significantly increases the electron density of the aromatic ring, making it susceptible to bromination. Therefore, precise control over reaction conditions is paramount to favor the desired kinetic product. This guide elucidates a methodology designed to maximize the yield of the target compound while minimizing side-product formation.
Compound Identification:
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone[1] |
| CAS Number | 216144-18-2[1][2][3] |
| Molecular Formula | C₁₂H₁₄BrNO[1][2] |
| Molecular Weight | 268.15 g/mol [1][2] |
Synthetic Strategy and Mechanism
The synthesis is approached as a two-stage process. First, the precursor ketone is prepared via nucleophilic aromatic substitution. Second, this precursor undergoes a carefully controlled electrophilic α-bromination.
Caption: Overall synthetic workflow.
Mechanism of α-Bromination
The selective α-bromination of a ketone is a classic transformation in organic chemistry, typically proceeding through an enol or enolate intermediate. Given the conditions described, an acid-catalyzed mechanism is most probable.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid or a Lewis acid like AlCl₃), which increases the acidity of the α-protons.[4]
-
Enol Formation (Tautomerization): A base (which can be the solvent or another molecule of the ketone) abstracts an α-proton, leading to the formation of the corresponding enol tautomer. This is the rate-determining step.
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step is fast.
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-brominated product.
The pyrrolidine group's strong electron-donating nature enhances the reactivity of the entire system. By conducting the reaction in a polar solvent and at low temperatures, the rate of enolization and subsequent α-bromination can be favored over the slower, higher-activation-energy pathway of electrophilic aromatic substitution on the phenyl ring.[1][5]
Caption: Simplified mechanism of acid-catalyzed α-bromination.
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[6][7] Phenacyl bromides are lachrymatory and skin irritants.[1][8]
Protocol 1: Synthesis of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone
This procedure is based on a standard nucleophilic aromatic substitution reaction.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 4'-Fluoroacetophenone | 403-42-9 | 138.14 | 10.0 g | 0.072 |
| Pyrrolidine | 123-75-1 | 71.12 | 10.3 g (12.0 mL) | 0.144 |
| Potassium Carbonate | 584-08-7 | 138.21 | 19.9 g | 0.144 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-fluoroacetophenone (10.0 g), potassium carbonate (19.9 g), and DMSO (100 mL).
-
Add pyrrolidine (12.0 mL) to the suspension.
-
Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum. Recrystallize from ethanol/water to yield the pure product as a crystalline solid.
Protocol 2: Synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone
This protocol is adapted from established methods for the α-bromination of activated acetophenones.[1][5][9]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 1-(4-(pyrrolidin-1-yl)phenyl)ethanone | 10541-53-4 | 189.25 | 10.0 g | 0.053 |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 8.4 g (2.7 mL) | 0.053 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 2 mL | - |
Procedure:
-
Dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (10.0 g) in dichloromethane (150 mL) in a 500 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add glacial acetic acid (2 mL) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (2.7 mL) in 20 mL of dichloromethane.
-
Add the bromine solution dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The disappearance of the bromine color should be rapid initially.[9]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of 10% sodium thiosulfate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from isopropanol to yield 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone as a solid.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Disappearance of the singlet corresponding to the acetyl methyl protons (~2.5 ppm) in the starting material. Appearance of a new singlet for the -CH₂Br protons, typically shifted downfield to ~4.4-4.7 ppm. Aromatic protons and pyrrolidine protons will also be present in their respective regions. |
| ¹³C NMR | Structural Confirmation | Appearance of a new signal for the -CH₂Br carbon at ~30-35 ppm. The carbonyl carbon signal will be observed at ~190 ppm. |
| HPLC | Purity Assessment | A single major peak should be observed, with purity typically exceeding 98% for use in further synthetic steps.[10] A reverse-phase method is commonly employed.[1][11] |
| Mass Spec. | Molecular Weight | Confirmation of the molecular ion peak corresponding to the product's mass (m/z = 268.0 for [M]+ and 270.0 for [M+2]+, reflecting the isotopic pattern of bromine). |
Safety, Handling, and Storage
-
Handling: Always handle 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone and its precursors in a well-ventilated chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[8] The compound is a phenacyl bromide derivative and should be treated as a lachrymator and irritant.
-
Personal Protective Equipment: Wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
In Case of Exposure:
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during workup or purification. | Extend reaction time and monitor by TLC. Optimize recrystallization solvent system to improve recovery. |
| Ring Bromination | Reaction temperature too high; reaction time too long; excess bromine. | Maintain strict temperature control (0-5 °C). Use a stoichiometric amount of bromine. Consider a milder brominating agent like N-Bromosuccinimide (NBS). |
| Di-bromination | Use of excess bromine; poor temperature control. | Ensure precise, slow addition of a stoichiometric amount of the brominating agent. |
| Product Degradation | Exposure to moisture, light, or heat. | Ensure all glassware is dry and the reaction is run under an inert atmosphere. Store the final product properly. |
Conclusion
The is a critical process for obtaining a key intermediate for pharmaceutical research and development. The presented two-stage synthesis, involving a nucleophilic aromatic substitution followed by a controlled α-bromination, is a reliable and scalable method. The success of the synthesis hinges on the careful management of reaction conditions, particularly temperature, to ensure the selective formation of the desired product. With the protocols and insights provided in this guide, researchers can confidently produce this valuable compound for application in the synthesis of next-generation therapeutics.
References
- US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents. (n.d.).
-
phenacyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone ,98%. (n.d.). Retrieved from [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. (2024, February 21). Retrieved from [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo. (2002, May). Retrieved from [Link]
-
Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com. (n.d.). Retrieved from [Link]
-
Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC - SIELC Technologies. (2018, February 16). Retrieved from [Link]
Sources
- 1. 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone|CAS 216144-18-2 [benchchem.com]
- 2. 216144-18-2 | Alpha-bromo-4-(1-pyrrolidino)acetophenone | Tetrahedron [thsci.com]
- 3. 216144-18-2|2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
